tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate
Description
tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0²,⁶]tridec-5-ene-11-carboxylate is a nitrogen-rich tricyclic heterocyclic compound characterized by a complex fused-ring system. Its molecular formula is C₁₅H₂₄N₄O₂, with a molecular weight of 292.38 g/mol. The structure features a central bicyclic scaffold fused with an azepane ring, substituted with a tert-butyl carbamate group and a methyl group at the 4-position . However, synthetic challenges arise from its stereochemical complexity and the need for precise regiocontrol during cyclization steps .
Properties
Molecular Formula |
C15H26N4O2 |
|---|---|
Molecular Weight |
294.39 g/mol |
IUPAC Name |
tert-butyl 4-methyl-2,5,7,11-tetrazatricyclo[7.4.0.02,6]tridec-6-ene-11-carboxylate |
InChI |
InChI=1S/C15H26N4O2/c1-10-8-19-12-5-6-18(14(20)21-15(2,3)4)9-11(12)7-16-13(19)17-10/h10-12H,5-9H2,1-4H3,(H,16,17) |
InChI Key |
LHNDORXECCAXCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C3CCN(CC3CN=C2N1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis Methods Analysis
a. Multi-step Organic Synthesis Approach
The synthesis of this compound generally begins with the formation of the core tricyclic framework, often utilizing cyclization reactions involving nitrogen-containing precursors such as cyclen derivatives. The key steps include:
Preparation of the core scaffold : This involves cyclization of suitable diamines or polyamines with appropriate electrophilic reagents to form the fused tricyclic system. For example, cyclen (1,4,7,10-tetraazacyclododecane) can serve as a precursor, undergoing selective alkylation and cyclization to form the polycyclic core.
Functionalization with tert-butyl ester groups : The introduction of tert-butyl ester groups at specific positions is achieved through alkylation with tert-butyl bromoacetate or related esters, often under controlled conditions to prevent over-alkylation. The reaction typically proceeds via SN2 mechanisms, facilitated by bases such as sodium bicarbonate or triethylamine, in solvents like acetonitrile or chloroform.
Methyl substitution at the 4-position : This step involves selective methylation, often using methyl iodide or methyl bromide, under conditions that favor mono- or di-methylation, depending on the desired substitution pattern. The methylation step is crucial for modulating the compound’s reactivity and biological activity.
b. Key Reaction Conditions and Catalysts
| Reaction Step | Conditions | Catalysts/Reagents | Notes |
|---|---|---|---|
| Cyclization | Elevated temperature, inert atmosphere | Polyamine precursors, electrophilic agents | Ensures formation of fused ring system |
| Alkylation with tert-butyl bromoacetate | Room temperature to reflux | Sodium bicarbonate or triethylamine | Promotes SN2 substitution, selectivity |
| Methylation | Methyl halides (e.g., methyl bromide) | Base (e.g., potassium carbonate) | Controls regioselectivity |
c. Purification and Characterization
Post-synthesis, purification involves column chromatography, recrystallization, or precipitation techniques. Characterization employs NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structure and purity.
Research Outcomes and Data Tables
| Method | Yield (%) | Scale | Remarks |
|---|---|---|---|
| Cyclen-based alkylation | 42–54% | Small to medium | Limited by over-alkylation risk |
| Tris-alkylation with tert-butyl bromoacetate | 77% | Small scale | High selectivity, suitable for scale-up |
| Multistep synthesis from cyclohexane derivatives | Variable | Laboratory scale | Requires extensive purification |
Critical Analysis of Synthesis Strategies
- Selectivity Control : Lower reaction temperatures and controlled reagent equivalents are crucial for preventing over-alkylation and achieving mono- or tris-alkylation as desired.
- Scalability : The precipitation of the trialkylated salt during synthesis enhances scalability, reducing purification complexity.
- Reaction Optimization : Use of inert atmospheres and appropriate bases improves yields and minimizes side reactions.
Additional Considerations
- Alternative Synthetic Routes : Literature suggests pathways involving direct cyclization of pre-functionalized diamines or polyamines, which may offer improved yields or simplified procedures.
- Environmental and Safety Aspects : Handling methyl halides and tert-butyl bromoacetate requires strict safety protocols due to their toxicity and volatility.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent placement, ring connectivity, or additional functional groups. Below is a detailed comparison based on available
Table 1: Structural and Molecular Comparison
Key Findings :
Regiochemical Variants: The target compound’s 4-methyl group introduces steric hindrance distinct from the 5-methyl analogs . This affects intermolecular interactions, as evidenced by differences in crystallographic packing (e.g., SHELX-refined structures) . The 0²,⁶ bridge in the target compound vs.
The ethyl group in CAS 1695336-61-8 increases hydrophobicity, which may improve membrane permeability in biological assays .
Synthetic Challenges :
- All analogs require meticulous control during cyclization to avoid regioisomeric byproducts. For example, the tert-butyl carbamate group necessitates orthogonal protection strategies .
Table 2: Inferred Physicochemical Properties
Biological Activity
Tert-butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate is a complex organic compound notable for its unique tricyclic structure that incorporates multiple nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
- Molecular Formula : C15H24N4O2
- Molecular Weight : Approximately 298.39 g/mol
- Structure : The compound features a tert-butyl group and a carboxylate functional group, contributing to its solubility and reactivity in various chemical environments.
Biological Activity Overview
Research indicates that compounds structurally similar to this compound often exhibit significant biological activities. These activities can include:
- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.
- Antitumor Activity : Certain analogs have been linked to inhibiting tumor growth in preclinical studies.
- Neuroprotective Effects : Compounds with similar structures have been studied for their potential in protecting neuronal cells from degeneration.
The biological activity of this compound may be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for elucidating the compound's mechanism of action.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Tert-butyl 3-amino-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca | Tricyclic | Contains sulfur; potential antimicrobial properties |
| 4-Methyl-1H-pyrazolo[3,4-b]quinolin | Bicyclic | Known for antitumor activity; simpler structure |
| 1-Aminoisoquinoline | Bicyclic | Exhibits neuroprotective effects; lacks the complex nitrogen framework |
The unique arrangement of nitrogen atoms within the tricyclic framework of this compound may confer distinct biological properties compared to these similar compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of tetraazatricyclo compounds to assess their pharmacological potential:
- Antitumor Studies : A series of tetraazatricyclo derivatives were synthesized and tested for cytotoxicity against several cancer cell lines. Results indicated that certain modifications enhanced antitumor activity significantly.
- Neuroprotective Studies : In vivo models demonstrated that selected derivatives provided neuroprotection in models of Parkinson's disease by activating dopamine receptors and reducing oxidative stress markers.
- Antimicrobial Activity : Preliminary screening showed that some derivatives exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Q & A
Q. What are the standard synthetic routes for tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0²,⁶]tridec-5-ene-11-carboxylate?
The synthesis typically involves multi-step reactions starting from simpler azabicyclic precursors. Key steps include:
- Cyclocondensation : Formation of the tricyclic core via nitrogen-mediated ring closure under anhydrous conditions (e.g., using DMF as a solvent at 80–100°C) .
- Protection/Deprotection : Introduction of the tert-butyl carbamate group via Boc-protection reagents (e.g., di-tert-butyl dicarbonate) in dichloromethane .
- Functionalization : Methylation at the 4-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) . Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | DMF, 100°C, 12h | 45–60 |
| Boc-Protection | (Boc)₂O, DCM, RT, 6h | 70–85 |
| Methylation | CH₃I, K₂CO₃, DMF, 50°C, 8h | 60–75 |
Q. How is the compound structurally characterized in academic research?
A combination of X-ray crystallography (using SHELX for refinement ), NMR spectroscopy (¹H/¹³C, HSQC for nitrogen connectivity), and mass spectrometry (HRMS-ESI) is employed. For crystallography, SHELXL refines high-resolution data to resolve the tricyclic nitrogen topology . Discrepancies in bond angles or torsional strain are resolved via DFT calculations .
Q. What are the primary research applications of this compound?
Its tricyclic nitrogen-rich structure makes it valuable for:
- Enzyme inhibition studies : Targeting ATP-binding pockets in kinases or proteases via non-covalent interactions .
- Coordination chemistry : Acting as a ligand for transition metals (e.g., Pd or Ru) in catalytic systems .
Advanced Research Questions
Q. How can computational methods optimize the synthesis yield or regioselectivity?
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental feedback loops to predict optimal reaction pathways. For example:
- Reaction path screening : Identifying energy barriers for methylation steps to avoid byproducts .
- Solvent selection : COSMO-RS simulations to prioritize solvents (e.g., DMF vs. THF) that minimize side reactions .
Q. How to address contradictions in reported reactivity (e.g., unexpected ring-opening or stability issues)?
Contradictions often arise from subtle differences in reaction conditions. A systematic approach includes:
- Design of Experiments (DoE) : Fractional factorial designs to isolate variables (e.g., temperature, solvent polarity, catalyst loading) .
- Cross-validation : Reproducing results under inert atmospheres (e.g., N₂ glovebox) to rule out moisture/oxygen interference .
- In-situ monitoring : ReactIR or HPLC-MS to detect transient intermediates .
Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) .
- Cryo-EM : For large complexes (e.g., ribosome interactions) when crystallography is impractical .
Q. How to ensure compound stability during long-term experimental workflows?
- Storage : -20°C in amber vials under argon, with desiccants to prevent hydrolysis of the Boc group .
- Handling : Avoid prolonged exposure to UV light (risk of [2+2] cycloaddition in the tricyclic core) .
- Stability assays : Periodic HPLC purity checks under accelerated degradation conditions (40°C/75% RH) .
Q. What strategies resolve crystallographic disorder in the tricyclic framework?
- Twinned data refinement : SHELXL’s TWIN/BASF commands to model overlapping lattices .
- Dynamic disorder modeling : Using TLS (translation-libration-screw) parameters for flexible methyl groups .
Methodological Tables
Table 2: Common Analytical Techniques and Applications
| Technique | Application | Key Parameters |
|---|---|---|
| X-ray (SHELX) | Absolute configuration | R-factor < 5%, CC ≥ 99% |
| 2D NMR (HSQC) | Nitrogen connectivity | δ 2.5–3.5 ppm (N-CH₃) |
| HRMS-ESI | Molecular ion validation | m/z 292.38 [M+H]⁺ |
Table 3: Computational Tools for Reaction Optimization
| Tool | Function | Reference |
|---|---|---|
| Gaussian 16 | Transition-state DFT | |
| ICReDD Pipeline | High-throughput screening | |
| COSMO-RS | Solvent selection |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
